![molecular formula C13H10FN3S B5667100 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5667100.png)
2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine
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Overview
Description
“2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” is a chemical compound with the linear formula C15H12O2N3F1 . It is a solid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines, which includes “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine”, often starts with derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
The molecular structure of “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” can be represented by the SMILES string FC1=CC=CC=C1CC2=NC3=CC=CN=C3N2CC(O)=O . This indicates the presence of a fluorobenzyl group attached to an imidazo[4,5-b]pyridine core .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” are not detailed in the search results, imidazo[4,5-b]pyridines in general are known to undergo various chemical reactions . For instance, they can be produced through [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
“2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” is a solid form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Central Nervous System (CNS) Modulation
Imidazo[4,5-b]pyridines have been identified as GABA A receptor positive allosteric modulators . This suggests that derivatives like 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine could potentially be used to treat CNS disorders such as anxiety, insomnia, and epilepsy by enhancing the inhibitory effects of GABA neurotransmitters.
Proton Pump Inhibition
Some imidazo[4,5-b]pyridine derivatives are known to act as proton pump inhibitors (PPIs) . They could be utilized in the treatment of gastrointestinal diseases like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production.
Anti-inflammatory Applications
The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) within this chemical group indicates that 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine may have anti-inflammatory properties . This could be beneficial in the development of new treatments for inflammatory conditions such as arthritis.
Anticancer Activity
Imidazo[4,5-b]pyridines can influence cellular pathways necessary for the functioning of cancer cells . Research could explore the use of 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine in targeted cancer therapies, possibly as kinase inhibitors or apoptosis inducers.
Antimicrobial Agents
Derivatives of imidazo[4,5-b]pyridine have shown potential as antimycobacterial agents . This compound could be investigated for its efficacy against bacterial strains, particularly Mycobacterium tuberculosis, which causes tuberculosis.
Enzyme Inhibition
Given the ability of imidazo[4,5-b]pyridine compounds to act as enzyme inhibitors , 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine could be researched for its potential to inhibit enzymes involved in carbohydrate metabolism, which may have applications in treating metabolic disorders.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines are known to exhibit diverse biological activity, including acting as gaba a receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . Therefore, it’s plausible that 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine may interact with similar targets.
Mode of Action
Imidazo[4,5-b]pyridines are known to interact with their targets in a variety of ways, depending on the specific target and the functional groups present on the imidazo[4,5-b]pyridine molecule .
Biochemical Pathways
Given the diverse biological activity of imidazo[4,5-b]pyridines, it’s likely that this compound could influence a variety of pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5458±450 °C, a density of 138±01 g/cm3, and a pKa of 309±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Imidazo[4,5-b]pyridines are known to have a range of effects, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-5-2-1-4-9(10)8-18-13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUZLVUOWEXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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